Clogestone
Overview
Description
Clogestone, also known as chlormadinol or as 3β,17α-dihydroxy-6-chloropregna-4,6-diene-20-one, is a steroidal progestin . It was synthesized in 1964 and was investigated as a progestin-only contraceptive but was never marketed . A diacetate ester, clogestone acetate, also exists and similarly was never marketed .
Molecular Structure Analysis
The molecular structure of Clogestone includes a steroidal progestin structure . Tools like “What is this?” (WIT) can be used for fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Scientific Research Applications
Maintenance of Lactation and Contraception : Clogestone has been studied for its effects on lactation and as a post-partum contraceptive. In a study by Zañartu et al. (1976), Clogestone was administered to breastfeeding mothers and did not interfere with lactation. In fact, over 40% of mothers were able to nurse their children for periods exceeding 12 months (Zañartu, Aguilera, & Muñoz-Pinto, 1976).
Effects on Lactation and Pregnancy Incidence : Another study, by Zacharías et al. (1986), explored the use of Clogestone in lactating women and its impact on the incidence of pregnancy. It was found that Clogestone, when used as a contraceptive during lactation, did not significantly affect the rate of pregnancy (Zacharías, Aguilera, Assenzo, & Zañartu, 1986).
Coital Use of Progestogens : Clogestone has been evaluated as a part of an experimental study on fertility control. Zañartu and Manzor (1973) investigated the use of Clogestone administered before coitus. The study reported some unplanned pregnancies, suggesting a method failure in a few cases (Zañartu & Manzor, 1973).
Progestogens Administered Before Coitus : In a study by Zañartu, Oberti, and Dabancens (1974), the efficacy of Clogestone and other progestogens administered in a pre- or postcoital regimen was analyzed. This study highlighted the potential of these compounds in fertility inhibition (Zañartu, Oberti, & Dabancens, 1974).
Serum Measurement and Pharmacokinetics : Stern and Givner (1975) developed a method for measuring Clogestone in serum, highlighting its pharmacokinetic properties. This research provides insights into the quantitative analysis of Clogestone in biological systems (Stern & Givner, 1975).
Impact on Adrenal Function : Givner and Rochefort (1972) investigated the effect of Clogestone on adrenal function in rats, providing evidence of its influence on endocrine systems (Givner & Rochefort, 1972).
Clinical Contraceptive Value : Dabancens et al. (1974) conducted a clinical study to assess the contraceptive value of Clogestone in different regimens, highlighting its potential as a contraceptive agent (Dabancens, Oberti, Rodriguez-Bravo, & Garcia-Huidobro, 1974).
Effect on Fallopian Tube Motility : Elder, Myatt, and Chaudhuri (1978) studied the impact of Clogestone on the spontaneous motility of the human fallopian tube, which is crucial for understanding its effects on female reproductive physiology (Elder, Myatt, & Chaudhuri, 1978).
properties
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S,17R)-6-chloro-3,17-dihydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,13-16,24-25H,4-9H2,1-3H3/t13-,14+,15-,16-,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTUZRFSDWXDRM-IAGOJMRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173865 | |
Record name | Clogestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clogestone | |
CAS RN |
20047-75-0 | |
Record name | Clogestone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020047750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clogestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOGESTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I88K7V2TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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